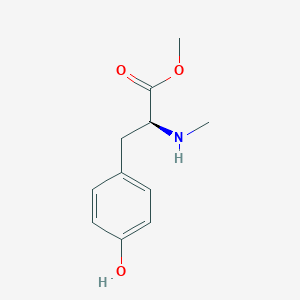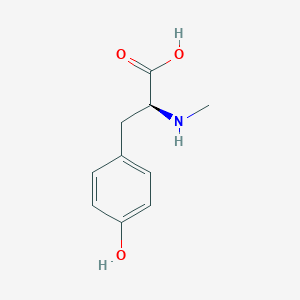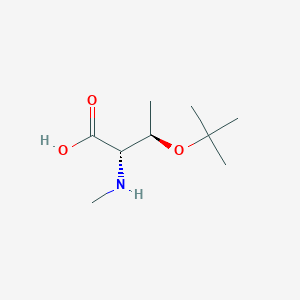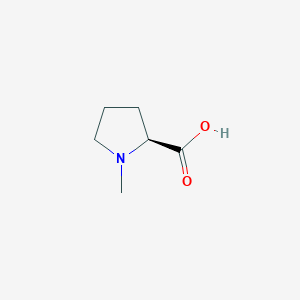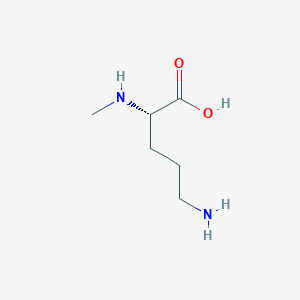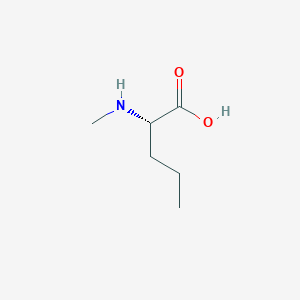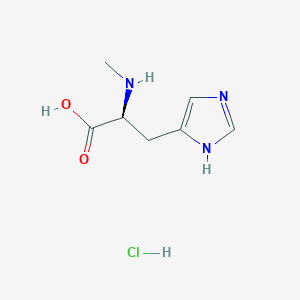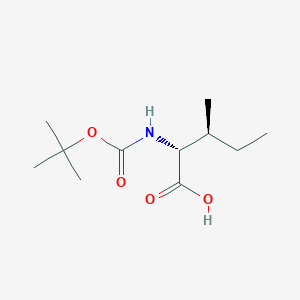
(Chloromethyl)polystyrene
描述
(Chloromethyl)polystyrene, also known as Merrifield resin, is a type of polymer that has wide applications in the industry . It is an intermediate of multiple kinds of polymer microspheres . The extent of labeling is approximately 4.3 mmol/g Cl loading, and it has a particle size of 200-400 mesh .
Synthesis Analysis
The synthesis of (Chloromethyl)polystyrene is usually conducted via three methods . In one method, the direct chloromethylation of polystyrene-divinylbenzene (PS-DVB) is conducted using polydivinylbenzene (DVB) microsphere and chloromethyl ether (BCME) as reactants . Methylal, trioxymethylene, and thionyl chloride are applied as reactants . The chlorine content of the obtained (Chloromethyl)polystyrene reached 19% under the catalysis of FeCl3 at 45 °C .Molecular Structure Analysis
The molecular structure of (Chloromethyl)polystyrene is characterized by the BET and FT-IR . The chloromethyl-functionalized polystyrene is the most commonly used ammonium cation precursor for making anion exchange resins (AER) and membranes (AEM) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (Chloromethyl)polystyrene include the chloromethylation of high cross-linked polystyrene-divinylbenzene (PS-DVB) . The degree of chloromethylation depends on the molar ratio of the reagents and the catalyst used .Physical And Chemical Properties Analysis
(Chloromethyl)polystyrene has good chemical thermal stability . It has a significant adsorption property, with an adsorption and removal rate of 99% in a Tl+ solution of 1mg/L .科学研究应用
-
Scientific Field: Polymer Chemistry
- Application : Chloromethylated polystyrene–divinylbenzene (Cl-PS–DVB) is used as an intermediate in the production of various types of polymer microspheres .
- Method of Application : The Cl-PS–DVB is obtained via the chloromethylation of high cross-linked polystyrene–divinylbenzene (PS–DVB). Methylal, trioxymethylene, and thionyl chloride are applied as reactants. The catalyst, reaction time, and reaction temperature are optimized .
- Results : The chlorine content of the obtained Cl-PS–DVB reached 19% under the catalysis of FeCl3 at 45 °C .
-
Scientific Field: Industrial Chemistry
- Application : Chloromethylated polystyrene microsphere has wide application in industry. Ion-exchanged resin, chelating resin, and macroporous adsorption resin can be obtained by the cross-linked reaction of chloromethyl-polystyrene .
- Method of Application : The synthesis of chloromethyl-polystyrene is usually conducted via three methods. In the first, the direct chloromethylation of PS–DVB is conducted using polydivinylbenzene (DVB) microsphere and chloromethyl ether (BCME) as reactants .
- Results : The large amount of BCME applied in this method restricted its application, because BCME has strong toxicity and is carcinogenic .
-
Scientific Field: Organic Synthesis and Chemical Assembly
- Application : Chloromethyl-polystyrene can be used to obtain some catalyst supports used in organic synthesis and chemical assembly .
- Method of Application : The details of the method of application are not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Scientific Field: Biomacromolecule Research
- Application : Chloromethyl-polystyrene can be applied in the immobilization, separation, and purification of biomacromolecules .
- Method of Application : The details of the method of application are not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Scientific Field: Selective Molecular Separation
- Application : Chloromethylated polystyrene-based nanocomposite beads are used for the selective molecular separation of 4-Aminobenzoic Acid .
- Method of Application : Acid-resistant core−shelled maghemite (γ-Fe2O3) nanoparticles are coated with sodium oleate and directly incorporated into the organic medium during a suspension polymerization process. A crosslinking agent, ethylene glycol dimethacrylate, is used for copolymerization with 4-vinylbenzyl chloride to increase the resistance of the microbeads against leaching .
- Results : The nanocomposite shows large room temperature magnetization (∼24 emu/g) due to the high content of maghemite (∼45 wt %) and resistance against leaching even in acidic media . The nanocomposite beads displaying chloromethyl groups can be used to selectively remove aminated compounds that are adsorbed on the beads, as is shown here for the molecular separation of 4-aminobenzoic acid from a mixture with benzoic acid .
-
Scientific Field: Environmental and Biological Applications
- Application : Magnetic microspheres have large potential for therapeutic and diagnostic applications in magnetically driven drug delivery, as contrast agents in magnetic resonance imaging, as devices for separation of biomolecules, and in the environmental field as sorbents for removal of pollutants .
- Method of Application : The details of the method of application are not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Scientific Field: Environmental Friendly Chloromethylation
- Application : Chloromethylated polystyrene–divinylbenzene (Cl-PS–DVB) is obtained via the chloromethylation of high cross-linked polystyrene–divinylbenzene (PS–DVB). This method is considered environmentally friendly because it uses low toxic reactants .
- Method of Application : Methylal, trioxymethylene, and thionyl chloride are applied as reactants. The obtained Cl-PS–DVB is characterized by the BET and FT-IR. Also, the catalyst, reaction time, and reaction temperature are optimized .
- Results : The chlorine content of the obtained Cl-PS–DVB reached 19% under the catalysis of FeCl3 at 45 °C .
-
Scientific Field: Biomedical and Environmental Fields
- Application : Highly magnetizable chloromethylated polystyrene-based nanocomposite beads have potential applications in the biomedical and environmental fields .
- Method of Application : Acid-resistant core−shelled maghemite (γ-Fe2O3) nanoparticles are coated with sodium oleate and directly incorporated into the organic medium during a suspension polymerization process. A crosslinking agent, ethylene glycol dimethacrylate, is used for copolymerization with 4-vinylbenzyl chloride to increase the resistance of the microbeads against leaching .
- Results : The nanocomposite shows large room temperature magnetization (∼24 emu/g) due to the high content of maghemite (∼45 wt %) and resistance against leaching even in acidic media .
安全和危害
未来方向
The future directions for (Chloromethyl)polystyrene involve the development of safer and more environmentally friendly synthesis methods . There is also potential for the development of porous alkaline stable AER and AEM without using metal catalysts, organic pore-forming agents, and carcinogenic raw materials . The development of (Chloromethyl)polystyrene-based materials with advanced properties is also a promising area of research .
属性
IUPAC Name |
(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233370 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BOC-D-allo-Isoleucine | |
CAS RN |
55780-90-0, 13139-16-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



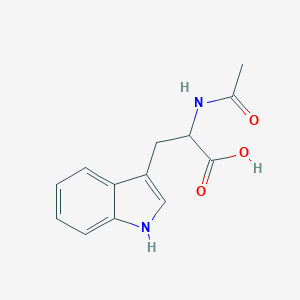
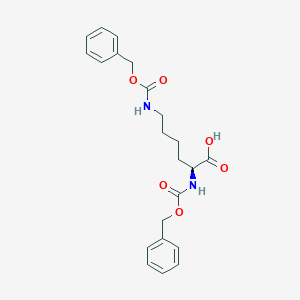
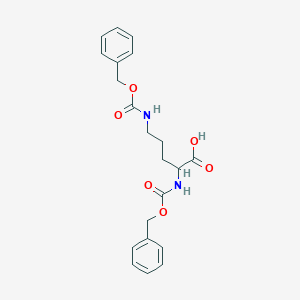
![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
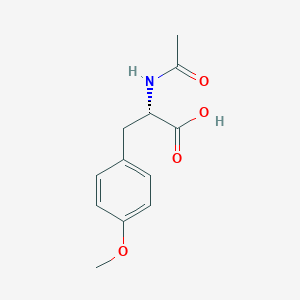
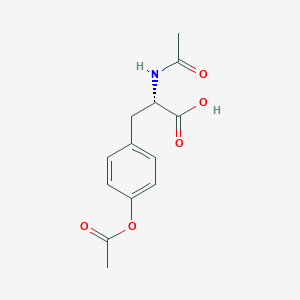
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
